REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:63]1[CH:64]=[CH:65][C:66]([N+:69]([O-:71])=[O:70])=[N:67][CH:68]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:63]2[CH:68]=[N:67][C:66]([N+:69]([O-:71])=[O:70])=[CH:65][CH:64]=2)[CH2:6][CH2:5]1)[CH:2]=[CH2:3] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)N1CCNCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
tris-(dibenzylideneacetone) dipalladium(0)
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C., in a microwave oven, for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture had cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
After that, the aqueous reaction mixture was extracted three times with in each case 50 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic phase had been dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent had been filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent had been evaporated down to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed through silica gel
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |